molecular formula C18H18N2O2S B226951 ethyl [(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetate

ethyl [(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B226951
M. Wt: 326.4 g/mol
InChI Key: HGEWJVGTMUCUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-(1-benzylbenzimidazol-2-yl)sulfanylacetate

InChI

InChI=1S/C18H18N2O2S/c1-2-22-17(21)13-23-18-19-15-10-6-7-11-16(15)20(18)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

HGEWJVGTMUCUCQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate 4a (11.2 g, 47.6 mmol, 1.0 eq.) in 10:1 diethyl ether:dimethylformamide (450 mL) at 0° C., was added 60% sodium hydride in mineral oil (2.09 g, 52.3 mmol, 1.1 eq.), and the reaction was stirred at 0° C. for 20 minutes. Benzyl bromide (9.78 g, 57.1 mmol, 1.2 eq.) was added at 0° C., and the reaction was stirred with warming to room temperature for 16 hours. The reaction mixture was quenched with methanol (100 mL) and concentrated in vacuo. The residue was taken into hot chloroform (400 mL) and filtered. The filtrate was washed with water (200 mL), 1M HCl (200 mL) and brine (200 mL). The organic layer was dried over magnesium sulfate and concentrated in vacuo. Purification by flash chromatography (10% EtOAc:90% petroleum ether) gave 4b as a pale-yellow solid (4.82 g, 30%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two
Name
Yield
30%

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